5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol, also known as MPyP or M40403, is a synthetic compound that has been extensively studied for its potential applications in medical research. This molecule is known for its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Therapeutic Moiety in Sulphasalazine
Research has elucidated the role of 5-aminosalicylic acid (5-ASA), a derivative closely related to 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol, as the active therapeutic moiety in sulphasalazine for treating ulcerative colitis. Studies demonstrated that the therapeutic effects of sulphasalazine, a drug widely used for inflammatory bowel diseases, are primarily attributed to 5-ASA. This discovery has paved the way for the development of more targeted therapies that minimize side effects related to the sulfapyridine component of sulphasalazine (Khan, Piris, & Truelove, 1977).
Carcinogenic Exposures
Investigations into the presence of carcinogenic compounds in patients with uremia revealed the accumulation of various heterocyclic amines, demonstrating the body's exposure to potentially harmful substances. Although not directly related to this compound, this research highlights the importance of understanding chemical exposures and their implications for human health (Manabe et al., 1987).
Nephrotoxicity and Drug Alternatives
A study focusing on mesalazine-associated tubulo-interstitial nephritis in inflammatory bowel disease patients underscores the potential nephrotoxicity associated with 5-ASA derivatives. The case highlighted the importance of monitoring renal function in patients treated with mesalazine, a formulation of 5-ASA, thereby indicating the need for cautious use of drugs within this chemical class (Calviño et al., 1998).
Comparative Efficacy in Inflammatory Bowel Disease
Research comparing the efficacy of different 5-ASA formulations, including suppositories and enemas, in patients with idiopathic proctitis has provided insight into the most effective and patient-friendly modes of administering 5-ASA derivatives for inflammatory bowel disease treatment. These studies have contributed to optimizing treatment protocols to enhance patient outcomes and minimize discomfort (van Hees, Bakker, & van Tongeren, 1980).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-2-(6-methylpyridazin-3-yl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-2-3-7(11-10-5)13-6(9)4-8(14)12-13/h2-4H,9H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYCLQZHDFFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.